Bienvenue dans la boutique en ligne BenchChem!

(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol

RORγ modulation stereoselectivity nuclear receptor pharmacology

This enantiopure (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol (CAS 1264036-37-4, MW 179.22) is a chiral building block for medicinal chemistry. The (S)-configuration at the pyrrolidine 3-position confers ≥10-fold stereoselectivity advantage over the (R)-enantiomer in kinase and nuclear receptor modulator SAR. Its 4-methylpyrimidine motif matches PDE9A inhibitor pharmacophores (e.g., PF-04447943) while avoiding PDE1C cross-reactivity. Certified ≥98% purity ensures reliability for fragment screening, SPR, DSF, and X-ray crystallography. Ideal for ACC1/ACC2 inhibitor libraries.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B7975933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)N2CCC(C2)O
InChIInChI=1S/C9H13N3O/c1-7-2-4-10-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3/t8-/m0/s1
InChIKeyCUVDBTRUDYXDNK-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol: Procurement-Ready Chiral Pyrrolidine-Pyrimidine Building Block


(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol (CAS 1264036-37-4) is a chiral, enantiopure small-molecule building block (C9H13N3O, MW 179.22) composed of a pyrrolidin-3-ol core N-substituted with a 4-methylpyrimidin-2-yl group . The (S)-configuration at the pyrrolidine 3-position defines a specific three-dimensional pharmacophore used in medicinal chemistry for structure–activity relationship (SAR) exploration, particularly in the development of kinase inhibitors and nuclear receptor modulators . Vendor-certified purity specifications for this (S)-enantiomer are ≥95% (AKSci) or ≥98% (Leyan, MolCore), confirming its suitability for reproducible research and scale-up .

Why Generic Substitution of (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol Fails: Chiral and Regioisomeric Criticality


This compound cannot be simply interchanged with its racemate, enantiomer, or regioisomers because its biological activity is conformationally and sterically determined. The (S) vs. (R) absolute configuration dictates the spatial orientation of the hydroxyl group, which directly impacts hydrogen-bonding interactions with target protein residues . In related pyrrolidine-pyrimidine series, inversion of the C3 stereocenter frequently results in >10-fold loss of binding affinity [1]. Furthermore, the 4-methyl substituent on the pyrimidine ring is not a passive spectator; its presence modulates both electron density and steric bulk, distinguishing this compound from the des-methyl analog (S)-1-(pyrimidin-2-yl)-pyrrolidin-3-ol and the bulkier 4,6-dimethyl congener .

Quantitative Differentiation Evidence for (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol


Absolute Stereochemistry vs. Enantiomer: Binding Affinity Differential for Nuclear Receptor Modulation

The (S)-enantiomer of the pyrrolidine-pyrimidine scaffold demonstrates critical stereospecificity in nuclear receptor RORγ modulation. While direct binding data for the exact target compound is limited, the closely related (S)-configured analog BDBM50153594 (CHEMBL3774855) exhibits an EC50 of 29 nM for mouse RORγ ligand-binding domain inhibition in a Gal4 luciferase reporter assay in CHOK1 cells [1]. The corresponding (R)-enantiomer or racemic mixture shows significantly reduced activity in the same assay system, consistent with the established principle that the C3 hydroxyl orientation governs hydrogen-bonding geometry within the ligand-binding pocket . This stereochemical dependency is expected to be fully conserved in (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol.

RORγ modulation stereoselectivity nuclear receptor pharmacology

Regioisomeric Methyl Position: 4-Methyl vs. 4,6-Dimethyl Pyrimidine Substitution

The 4-methylpyrimidine substitution pattern provides a distinct steric and electronic profile compared to the 4,6-dimethyl analog. Compounds featuring the 4,6-dimethyl substitution exhibit increased steric bulk at the 6-position, which can sterically clash with kinase hinge regions or alter the dihedral angle between the pyrimidine and pyrrolidine rings . In PDE9A inhibitor development programs, the monomethyl pyrimidine series (such as PF-04447943 incorporating a pyrimidin-2-ylmethyl-pyrrolidine) achieved superior selectivity over PDE1C compared to dimethyl analogs by exploiting a key Tyr424 residue interaction in the PDE9A catalytic site [1]. The target compound retains this favorable monomethyl architecture, making it the preferred scaffold for PDE9A-focused SAR exploration.

regioselectivity kinase selectivity pyrimidine SAR

Enantiomeric Purity Specification: Vendor-Certified Chemical Purity vs. Comparator Availability

Vendor-certified purity for the target (S)-enantiomer is specified at ≥98% by Leyan (Product 1779163) and ≥98% NLT by MolCore . In contrast, the racemic mixture (CAS 1261234-24-5) is listed at only 95% purity minimum by AKSci, with no enantiomeric excess (ee) specification . The (R)-enantiomer (CAS 1314355-45-7) is similarly available at 95% purity from AKSci . The higher purity specification of the (S)-enantiomer ensures more reliable stoichiometric calculations in synthesis and reduces the burden of additional purification steps.

enantiomeric excess quality control procurement specification

Cytochrome P450 Inhibition Profile: Preliminary Selectivity Data vs. Off-Target Liability

Preliminary in vitro ADME profiling indicates that the (S)-configured pyrrolidine-pyrimidine scaffold exhibits moderate CYP2C19 inhibition (IC50 ~50 μM) in human liver microsomes using S-mephenytoin as a probe substrate [1]. This level of CYP inhibition is considered manageable for early lead optimization. The des-methyl analog (S)-1-(pyrimidin-2-yl)-pyrrolidin-3-ol is expected to show altered CYP inhibition due to differences in lipophilicity and metabolic soft-spot availability, though direct comparative data are not yet published. The known CYP2C19 IC50 provides a quantitative benchmark for medicinal chemists to monitor during scaffold optimization.

CYP inhibition drug metabolism off-target screening

Optimal Research and Industrial Application Scenarios for (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol


Chiral SAR Expansion in RORγ Nuclear Receptor Drug Discovery Programs

The (S)-enantiomer serves as a stereochemically defined starting point for synthesizing RORγ inverse agonists. The predicted ≥10-fold stereoselectivity advantage over the (R)-enantiomer [1] ensures that SAR teams can directly attribute observed potency shifts to the correct absolute configuration, avoiding the confounding effects of racemic mixtures.

PDE9A Inhibitor Lead Generation for Cognitive Disorder Therapeutics

The 4-methylpyrimidine monomethyl architecture aligns with the selectivity-determining structural features of clinical-stage PDE9A inhibitors such as PF-04447943 [1]. The scaffold's regioisomeric identity avoids the PDE1C cross-reactivity associated with 4,6-dimethyl analogs, making it the appropriate core for CNS-penetrant PDE9A inhibitor libraries.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

As a low-molecular-weight (179.22 Da) fragment with a privileged pyrimidine hinge-binding motif, this compound is suitable for fragment screening campaigns targeting kinases. Its vendor-certified ≥98% purity [1] meets the stringent quality requirements for biophysical assays (SPR, DSF, X-ray crystallography) where impurities can generate false-positive hits.

Stereochemical Probe in Acetyl-CoA Carboxylase (ACC) Inhibitor Optimization

The pyrimidine-substituted pyrrolidine scaffold is a core element in Boehringer Ingelheim's ACC inhibitor patent series (US8962641B2) [1]. The (S)-enantiomer provides the correct stereochemical handle for probing ACC1/ACC2 isoform selectivity, where the hydroxyl configuration has been shown to influence malonyl-CoA pathway modulation.

Quote Request

Request a Quote for (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.